

Spectroscopic Profile of 2,6-Difluoroanisole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Difluoroanisole

Cat. No.: B1301606

[Get Quote](#)

Compound of Interest

- Compound Name: **2,6-Difluoroanisole**
- Synonyms: 1,3-Difluoro-2-methoxybenzene
- CAS Number: 437-82-1
- Molecular Formula: $C_7H_6F_2O$
- Molecular Weight: 144.12 g/mol

The image you are requesting does not exist or is no longer available.

- Structure:

imgur.com

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Difluoroanisole**, a fluorinated aromatic ether valuable as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of two fluorine atoms flanking the methoxy group imparts unique electronic properties and conformational constraints, making detailed spectroscopic analysis crucial for its application in complex

molecular design. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

While a complete, publicly available, and verified experimental dataset for **2,6-Difluoroanisole** is not readily accessible, this guide presents a combination of data from available sources and predicted values based on established spectroscopic principles. The experimental protocols provided are standardized methodologies suitable for the analysis of this compound.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of **2,6-Difluoroanisole**.

Table 1: ^1H NMR Data for **2,6-Difluoroanisole** (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.1 - 7.3	m	Aromatic CH (H-4)
~6.9 - 7.0	t	Aromatic CH (H-3, H-5)
~3.9	s	Methoxy (OCH_3)

Solvent: CDCl_3 , Frequency:
400 MHz. Predictions are
based on the analysis of
similar substituted aromatic
compounds.

Table 2: ^{13}C NMR Data for **2,6-Difluoroanisole**

Chemical Shift (δ) ppm	Assignment
153.2 (dd, J=246.1, 8.1 Hz)	C-F (C-2, C-6)
125.7 (t, J=10.9 Hz)	C-H (C-4)
124.9 (t, J=17.5 Hz)	C-OCH ₃ (C-1)
112.0 (dd, J=20.0, 4.0 Hz)	C-H (C-3, C-5)
62.1	Methoxy (OCH ₃)
Solvent: CDCl ₃ . Data sourced from SpectraBase.	

Table 3: IR Absorption Data for **2,6-Difluoroanisole** (Predicted & Typical)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050 - 3100	Weak	Aromatic C-H Stretch
~2960, 2840	Medium	Aliphatic C-H Stretch (CH ₃)
~1620 - 1630	Strong	C=C Aromatic Ring Stretch
~1470 - 1490	Strong	C=C Aromatic Ring Stretch
~1250 - 1290	Strong	Aryl-O Asymmetric Stretch
~1010 - 1050	Strong	Aryl-O Symmetric Stretch
~1270 - 1300	Strong	C-F Stretch
~780 - 820	Strong	C-H Out-of-Plane Bend
Sample Preparation: Neat liquid film.		

Table 4: Mass Spectrometry Data for **2,6-Difluoroanisole** (Predicted)

m/z	Relative Intensity (%)	Assignment
144	High	[M] ⁺ (Molecular Ion)
129	High	[M-CH ₃] ⁺
115	Moderate	[M-CHO] ⁺
101	Moderate	[M-CH ₃ -CO] ⁺
75	Moderate	[C ₆ H ₃] ⁺
Ionization Method: Electron Impact (EI) at 70 eV.		

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H and ¹³C NMR: A sample of **2,6-Difluoroanisole** (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent such as chloroform (CDCl₃, ~0.6 mL). The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, proton decoupling is employed to simplify the spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

- A drop of neat **2,6-Difluoroanisole** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. The plates are mounted in a sample holder, and the IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean, empty plates is recorded prior to the sample analysis for baseline correction.

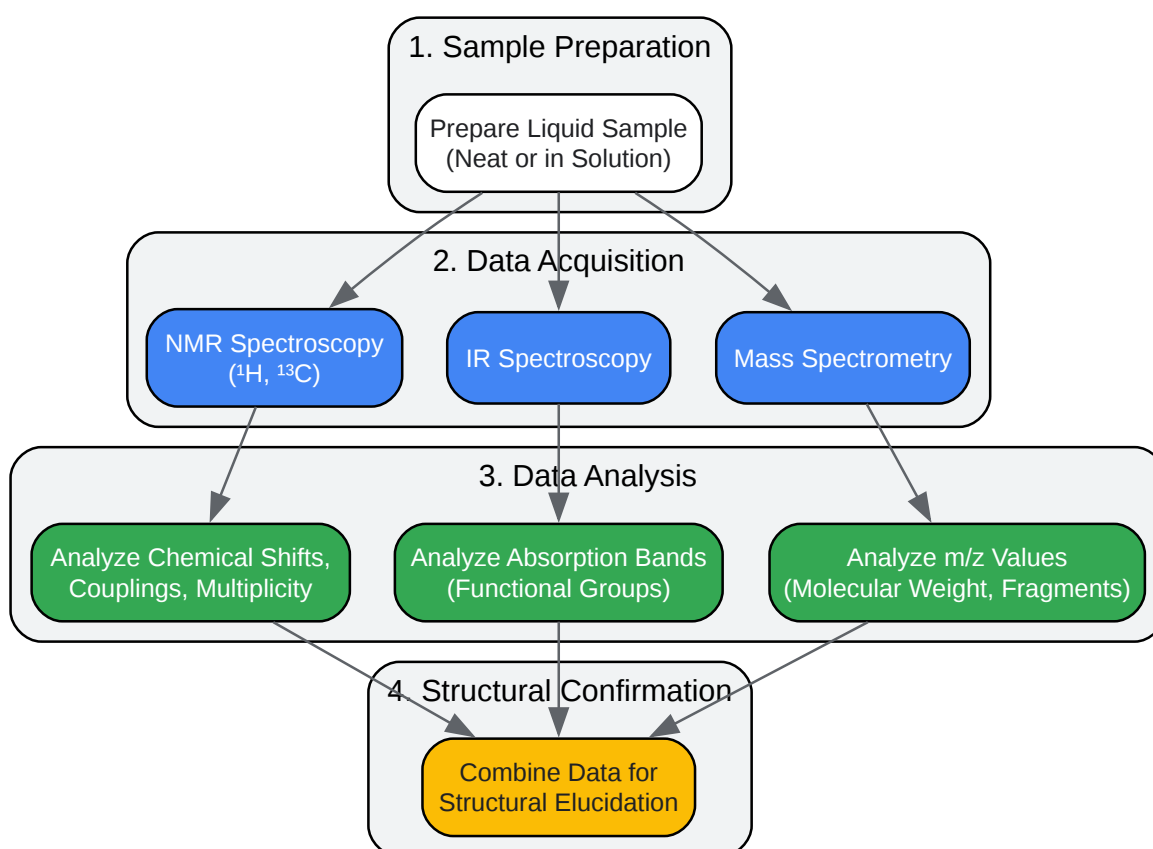
Mass Spectrometry (MS)

- Mass spectra are obtained using a mass spectrometer equipped with an electron impact (EI) ionization source. A small amount of the liquid sample is introduced into the high-vacuum

source of the instrument, where it is vaporized and bombarded with a beam of high-energy electrons (typically at 70 eV). The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the relative abundance of each ion to generate the mass spectrum.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,6-Difluoroanisole**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **2,6-Difluoroanisole**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Difluoroanisole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1301606#spectroscopic-data-of-2-6-difluoroanisole-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com